molecular formula C9H8O4 B1294940 Benzo-1,3-dioxol-5-ol acetate CAS No. 326-58-9

Benzo-1,3-dioxol-5-ol acetate

Cat. No.: B1294940
CAS No.: 326-58-9
M. Wt: 180.16 g/mol
InChI Key: QNJMUNKUQDDPCI-UHFFFAOYSA-N
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Description

Benzo-1,3-dioxol-5-ol acetate, also known as acetic acid benzo-1,3-dioxol-5-yl ester, is an organic compound with the chemical formula C9H8O4. It is a derivative of benzo-1,3-dioxole, a structure commonly found in various natural products and synthetic compounds. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo-1,3-dioxol-5-ol acetate can be synthesized through the esterification of benzo-1,3-dioxol-5-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the reactants being mixed and heated to a temperature of around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo-1,3-dioxol-5-ol acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzo-1,3-dioxol-5-carboxylic acid.

    Reduction: Reduction reactions can convert it to benzo-1,3-dioxol-5-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzo-1,3-dioxol-5-carboxylic acid.

    Reduction: Benzo-1,3-dioxol-5-ol.

    Substitution: Various substituted benzo-1,3-dioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo-1,3-dioxol-5-ol acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzo-1,3-dioxol-5-ol acetate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation. Further studies are needed to elucidate the detailed molecular mechanisms.

Comparison with Similar Compounds

Benzo-1,3-dioxol-5-ol acetate can be compared with other similar compounds such as:

    Benzo-1,3-dioxol-5-ol: The parent compound, which lacks the acetate group.

    Benzo-1,3-dioxol-5-carboxylic acid: An oxidized derivative.

    Benzo-1,3-dioxol-5-yl methyl ether: A methylated derivative.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMUNKUQDDPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954323
Record name 2H-1,3-Benzodioxol-5-yl acetate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-58-9
Record name 1,3-Benzodioxol-5-ol, 5-acetate
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Record name Benzo-1,3-dioxol-5-ol acetate
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Record name 2H-1,3-Benzodioxol-5-yl acetate
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Record name Benzo-1,3-dioxol-5-ol acetate
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